![molecular formula C9H20N2 B1465857 N-methyl-1-(1,2,2-trimethyl-3-pyrrolidinyl)methanamine CAS No. 1330756-33-6](/img/structure/B1465857.png)
N-methyl-1-(1,2,2-trimethyl-3-pyrrolidinyl)methanamine
Overview
Description
N-methyl-1-(1,2,2-trimethyl-3-pyrrolidinyl)methanamine is a chemical compound with the molecular formula C9H20N2 It is known for its unique structure, which includes a pyrrolidine ring substituted with methyl groups and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(1,2,2-trimethyl-3-pyrrolidinyl)methanamine typically involves the reaction of 1,2,2-trimethyl-3-pyrrolidinone with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and automation ensures consistent quality and efficiency. The raw materials are carefully selected, and the reaction parameters are monitored to minimize impurities and maximize output.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-(1,2,2-trimethyl-3-pyrrolidinyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-methyl-1-(1,2,2-trimethyl-3-pyrrolidinyl)methanone, while reduction could produce various secondary or tertiary amines.
Scientific Research Applications
N-methyl-1-(1,2,2-trimethyl-3-pyrrolidinyl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-methyl-1-(1,2,2-trimethyl-3-pyrrolidinyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the context of its application, such as its use in medicinal chemistry or biological studies.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1-(1,2,2-trimethyl-3-pyrrolidinyl)ethanamine
- N-methyl-1-(1,2,2-trimethyl-3-pyrrolidinyl)propanamine
- N-methyl-1-(1,2,2-trimethyl-3-pyrrolidinyl)butanamine
Uniqueness
N-methyl-1-(1,2,2-trimethyl-3-pyrrolidinyl)methanamine is unique due to its specific substitution pattern on the pyrrolidine ring and the presence of the methanamine group. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-methyl-1-(1,2,2-trimethylpyrrolidin-3-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-9(2)8(7-10-3)5-6-11(9)4/h8,10H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZIIYQYDVDZSFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCN1C)CNC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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